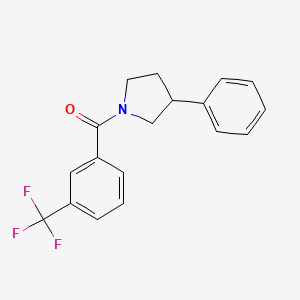

(3-フェニルピロリジン-1-イル)(3-(トリフルオロメチル)フェニル)メタノン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Pyrrolidine, a five-membered ring with nitrogen, is also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .作用機序

Target of Action

It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

実験室実験の利点と制限

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been used in laboratory experiments to study its effects on the central nervous system. The drug's potent dopamine reuptake inhibition makes it a valuable tool for studying dopamine-related disorders such as addiction and Parkinson's disease. However, the drug's highly addictive nature and potential for causing severe side effects limit its use in laboratory experiments.

将来の方向性

There are several future directions for research on (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone. One area of research is the development of new drugs that target the alpha-pyrrolidinopentiophenone receptor. These drugs could be used to treat psychiatric disorders such as schizophrenia and depression. Another area of research is the development of new treatments for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone addiction. Currently, there are no effective treatments for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone addiction, and research in this area is urgently needed. Finally, research is needed to better understand the long-term effects of (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone use on the brain and body. This information could be used to develop new treatments for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone-related health problems.

Conclusion:

In conclusion, (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a highly addictive and dangerous synthetic designer drug that has gained notoriety in recent years. The drug acts on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to its stimulant and hallucinogenic effects. (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been used in scientific research to study its effects on the central nervous system, but its highly addictive nature and potential for causing severe side effects limit its use in laboratory experiments. There are several future directions for research on (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, including the development of new drugs that target the alpha-pyrrolidinopentiophenone receptor, new treatments for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone addiction, and research to better understand the long-term effects of (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone use.

合成法

(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is synthesized from alpha-pyrrolidinopentiophenone (α-PVP), which is a synthetic cathinone. The synthesis method involves the reaction of α-PVP with trifluoroacetone and hydrochloric acid. The resulting product is then purified using chromatography techniques to obtain (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone in its pure form.

科学的研究の応用

- この化合物における重要な構造モチーフであるピロリジン環は、医薬品化学者が生物活性分子を設計するために広く使用されています。 その sp³ ハイブリッド化により、ファーマコフォア空間を効率的に探索することができ、創薬に貢献します .

- 抗生物質耐性菌感染症に対処するために、新しい抗生物質が緊急に必要とされています。 研究者は、この化合物とその誘導体のエンテロコッカスやメチシリン耐性黄色ブドウ球菌 (MRSA) などの病原体に対する抗菌特性を調査することができます .

医薬品化学および創薬

抗菌剤

Safety and Hazards

特性

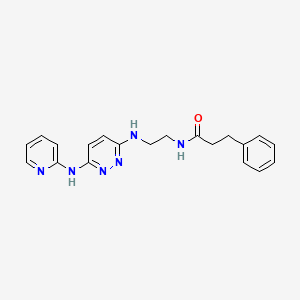

IUPAC Name |

(3-phenylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3NO/c19-18(20,21)16-8-4-7-14(11-16)17(23)22-10-9-15(12-22)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASKULAVZBNNHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)

![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)

![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)